Diethyl azelate
Overview
Description
Mechanism of Action
Target of Action
Diethyl azelate (DEA) is a derivative of azelaic acid, a naturally occurring dicarboxylic acid found in organisms ranging from plants to humans . DEA exhibits a broad range of immunomodulatory activities in vitro and in vivo .
Mode of Action
It’s known that azelaic acid and its esters, including dea, have immunomodulatory effects . In plants, azelaic acid is a key part of an innate immune response to pathogen infection and serves as a signal that induces the mobilization of salicylic acid, a plant hormone that activates multilevel defensive responses .
Biochemical Pathways
For example, in microalgal-associated bacteria, azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Pharmacokinetics
DEA exhibits rapid hepatic metabolism. It is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes . DEA is also quickly degraded by human saliva in vitro . After oral administration of DEA to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .
Result of Action
It’s known that dea exhibits a broad range of immunomodulatory activities in vitro and in vivo, and mitigates insulin resistance .
Action Environment
It’s known that dea is chemically unstable in hepatocyte culture medium and is quickly degraded by human saliva in vitro , suggesting that DEA’s action, efficacy, and stability could be influenced by the biochemical environment.
Biochemical Analysis
Biochemical Properties
Diethyl azelate plays a significant role in biochemical reactions, particularly in the modulation of membrane fluidity and immune responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to affect the activities of membrane proteins relevant to innate immune responses, resulting in altered patterns of signaling molecules produced by human and animal cells . It also interacts with phospholipase D, inhibiting its activity and thereby reducing hemolysis caused by certain venoms .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cytokine release from pattern recognition receptors in human dendritic cells . Additionally, this compound exhibits antiproliferative activity in certain cell lines, such as HeLa and B16F10, indicating its potential impact on cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with membrane proteins and modulation of membrane fluidity. This compound decreases cytokine signaling from pattern recognition receptors and inhibits the activity of phospholipase D . It also affects the fluidity of the plasma membrane, which in turn influences the activity of membrane-associated proteins and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is chemically unstable in hepatocyte culture medium, with a half-life of less than one hour, and is rapidly metabolized by hepatocytes . It is also quickly degraded by human saliva in vitro . These findings suggest that this compound has a short duration of action and may require frequent administration to maintain its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits immunomodulatory activities and mitigates insulin resistance . At higher doses, it may cause adverse effects, including toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the degradation of fatty acids. It is rapidly metabolized by hepatocytes, resulting in the formation of azelaic acid . This metabolic conversion suggests that this compound may influence metabolic flux and metabolite levels in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with membrane proteins and transporters. It modulates membrane fluidity, which affects the distribution and localization of membrane-associated proteins . Additionally, this compound’s interactions with transporters and binding proteins may influence its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily associated with the plasma membrane. Its effects on membrane fluidity and protein distribution suggest that this compound may be targeted to specific membrane domains or compartments
Preparation Methods
Diethyl azelate is typically synthesized through the esterification of azelaic acid with ethanol. The process involves the following steps :
Reactants: Azelaic acid and ethanol are added to a reactor in a specific molar ratio.
Catalyst: An acidic catalyst, such as sulfuric acid or p-xylene sulfonic acid, is used to facilitate the reaction.
Reaction Conditions: The mixture is heated to an appropriate temperature to promote esterification.
Separation and Purification: The resulting this compound is separated and purified through distillation or crystallization.
Chemical Reactions Analysis
Diethyl azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid.
Reduction: Reduction reactions can convert it back to azelaic acid or other intermediates.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are azelaic acid and its derivatives .
Scientific Research Applications
Diethyl azelate has a wide range of scientific research applications, including :
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound exhibits immunomodulatory activities and is studied for its potential to mitigate insulin resistance.
Medicine: It is evaluated for its pharmacokinetic properties and potential as a drug or nutritional supplement.
Industry: this compound is used in the production of fragrances, lubricants, and cosmetics.
Comparison with Similar Compounds
Diethyl azelate is similar to other esters of azelaic acid, such as:
- Methyl azelate
- Ethyl azelate
- Butyl azelate
What sets this compound apart is its specific ester group, which influences its solubility, aroma, and reactivity. Its unique properties make it suitable for specific applications in fragrances, lubricants, and cosmetics .
Properties
IUPAC Name |
diethyl nonanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYCPZZIPXILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060783 | |
Record name | Diethyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-17-9 | |
Record name | Diethyl azelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL AZELATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanedioic acid, 1,9-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL AZELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9QQ39A4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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